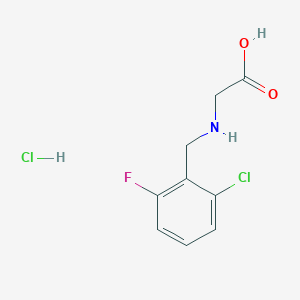

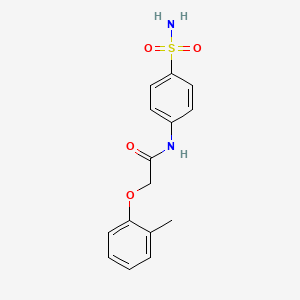

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

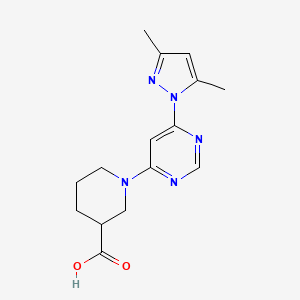

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds have been studied for various biological activities, including diuretic properties.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves substitution reactions. In a related study, 5- and 2-thioate derivatives of 1,3,4-thiadiazoles were synthesized using acetone as a solvent and K2CO3 as a base . Although the specific synthesis of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is not detailed in the provided papers, similar synthetic methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is characterized by IR and NMR spectroscopy . These techniques allow for the identification of functional groups and the overall molecular framework. The presence of the ethylthio and p-tolyl groups in the compound of interest would likely contribute to its unique chemical properties and biological activity.

Chemical Reactions Analysis

1,3,4-Thiadiazoles can undergo various chemical reactions due to the presence of reactive sites on the ring. The provided papers do not detail specific reactions for 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, but it can be inferred that the compound could participate in reactions typical of thiadiazoles, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles can be influenced by substituents on the ring. For instance, the diuretic activity of these compounds has been evaluated, showing that derivatives can increase urinary excretion of water and electrolytes . The specific properties of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea would depend on the nature of its substituents and their effects on the compound's solubility, stability, and reactivity.

Relevant Case Studies

Although no case studies specifically involving 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea are provided, related research has shown that 1,3,4-thiadiazoles can have significant biological effects. For example, 2-ethylamino-1,3,4-thiadiazole has been found to increase uric acid production in patients with a disorder of uric acid metabolism, leading to dramatic clinical reactions . This highlights the importance of understanding the biological impact of thiadiazole derivatives and suggests caution when investigating these compounds in sensitive populations.

Safety And Hazards

The safety and hazards associated with such compounds depend on their specific chemical properties. For instance, p-Tolyl isobutyrate was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety .

properties

IUPAC Name |

1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-3-18-12-16-15-11(19-12)14-10(17)13-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDZCWICBGFKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3004478.png)

![1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004484.png)

![2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3004486.png)

![2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B3004487.png)

![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004488.png)